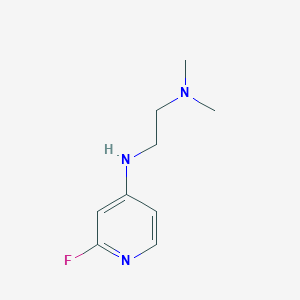

N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing fluoropyridines is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of method depends on the desired yield, purity, and specific application of the compound. Industrial methods may also involve continuous flow processes to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic fluorinating agents, nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, substitution reactions may yield various substituted pyridines, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique biological properties.

Radiopharmaceuticals: Fluorinated pyridines are used in the development of radiopharmaceuticals for imaging and therapeutic purposes.

Agricultural Chemistry: The compound is explored for its potential use as an agrochemical due to its biological activity.

Mechanism of Action

The mechanism of action of N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards biological targets. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine include other fluorinated pyridines and pyridine derivatives, such as:

- 2-Fluoropyridine

- 4-Fluoropyridine

- 2,3,4,5-Tetrafluoropyridine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethane-1,2-diamine moiety. This structural feature can impart distinct biological and chemical properties, making it a valuable compound for various research and industrial applications .

Biological Activity

N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C8H12F N4

- Molecular Weight : 184.21 g/mol

- CAS Number : 2250242-16-9

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimalarial Activity : Variants of this compound have shown efficacy against malaria parasites, indicating potential as an antimalarial agent.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, although more research is needed to establish its effectiveness and mechanism of action.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular processes, which can lead to apoptosis in cancer cells.

- Interaction with DNA : Some studies suggest that compounds with similar structures can intercalate with DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : The compound might influence various signaling pathways that regulate cell growth and survival.

Antimalarial Activity Study

A study conducted on derivatives of this compound demonstrated significant antimalarial activity against Plasmodium falciparum. The results indicated a dose-dependent response with IC50 values comparable to existing antimalarial drugs.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 5.6 | |

| Chloroquine | 10.0 |

Anticancer Activity Study

In vitro studies on various cancer cell lines (e.g., HeLa, MCF7) showed that the compound inhibited cell proliferation significantly:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 8.4 | Apoptosis induction |

| MCF7 | 12.3 | Cell cycle arrest |

These findings suggest that the compound can potentially serve as a lead for developing new anticancer agents.

Properties

Molecular Formula |

C9H14FN3 |

|---|---|

Molecular Weight |

183.23 g/mol |

IUPAC Name |

N-(2-fluoropyridin-4-yl)-N',N'-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C9H14FN3/c1-13(2)6-5-11-8-3-4-12-9(10)7-8/h3-4,7H,5-6H2,1-2H3,(H,11,12) |

InChI Key |

APVRSKYFOCOMTE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC1=CC(=NC=C1)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.